Guanosine, guanylyl-(3'.5')-, monoammonium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

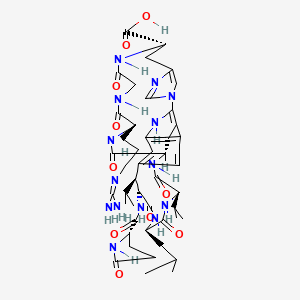

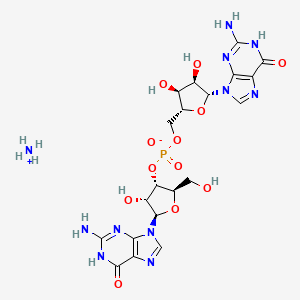

Guanosine, guanylyl-(3’.5’)-, monoammonium salt is a nucleotide analog that plays a significant role in various biochemical and molecular biology processes. This compound is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose sugar. The guanylyl-(3’.5’)- linkage refers to the phosphodiester bond connecting two guanosine molecules, forming a dinucleotide structure. The monoammonium salt form enhances its solubility and stability, making it suitable for various applications in research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of guanosine, guanylyl-(3’.5’)-, monoammonium salt typically involves the phosphorylation of guanosine followed by the formation of the phosphodiester bond. The process can be summarized as follows:

Phosphorylation of Guanosine: Guanosine is first phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphoric acid in the presence of a base like pyridine.

Formation of Phosphodiester Bond: The phosphorylated guanosine is then reacted with another guanosine molecule under conditions that promote the formation of the 3’.5’ phosphodiester bond. This step often requires the use of coupling agents like carbodiimides or imidazole derivatives.

Conversion to Monoammonium Salt: The final product is converted to its monoammonium salt form by neutralizing with ammonium hydroxide.

Industrial Production Methods

Industrial production of guanosine, guanylyl-(3’.5’)-, monoammonium salt follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:

Large-scale phosphorylation: Using automated reactors to control reaction conditions precisely.

Efficient coupling: Employing high-efficiency coupling agents to maximize the formation of the desired phosphodiester bond.

Purification: Utilizing chromatography techniques to purify the final product and ensure its quality.

Analyse Des Réactions Chimiques

Types of Reactions

Guanosine, guanylyl-(3’.5’)-, monoammonium salt undergoes various chemical reactions, including:

Hydrolysis: The phosphodiester bond can be hydrolyzed under acidic or basic conditions, breaking down the dinucleotide into individual guanosine molecules.

Oxidation: The guanine base can be oxidized by agents like hydrogen peroxide, leading to the formation of oxidized guanine derivatives.

Substitution: The amino group on the guanine base can undergo substitution reactions with electrophiles, forming substituted guanine derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products

Hydrolysis: Guanosine and inorganic phosphate.

Oxidation: Oxidized guanine derivatives.

Substitution: Substituted guanine derivatives.

Applications De Recherche Scientifique

Guanosine, guanylyl-(3’.5’)-, monoammonium salt has numerous applications in scientific research:

Biochemistry: Used as a substrate in enzymatic reactions involving guanylyltransferases, which catalyze the formation of mRNA caps.

Molecular Biology: Plays a crucial role in studying RNA structure and function, nucleotide signaling pathways, and enzymatic reactions.

Medicine: Investigated for its potential in treating diseases related to mRNA capping abnormalities, such as cancer and viral infections.

Mécanisme D'action

The mechanism of action of guanosine, guanylyl-(3’.5’)-, monoammonium salt involves its role as a substrate for guanylyltransferases. These enzymes catalyze the transfer of the guanylyl group to the 5’ end of mRNA, forming a cap structure essential for mRNA stability and translation. The compound interacts with the active site of the enzyme, facilitating the transfer reaction and stabilizing the transition state .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Adenosine, adenylyl-(3’.5’)-, monoammonium salt

- Cytidine, cytidylyl-(3’.5’)-, monoammonium salt

- Uridine, uridylyl-(3’.5’)-, monoammonium salt

Uniqueness

Guanosine, guanylyl-(3’.5’)-, monoammonium salt is unique due to its specific role in guanylyltransferase reactions and its involvement in mRNA capping. Unlike other nucleotide analogs, it specifically targets guanine-containing sequences and participates in the formation of the mRNA cap structure, which is critical for mRNA stability and efficient translation.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Guanosine, guanylyl-(3'.5')-, monoammonium salt involves the conversion of guanosine to guanylyl-(3'.5')-guanosine followed by reaction with ammonium hydroxide to form the monoammonium salt.", "Starting Materials": [ "Guanosine", "Phosphorus pentoxide", "Pyridine", "Ammonium hydroxide" ], "Reaction": [ "Guanosine is reacted with phosphorus pentoxide and pyridine to form guanosine 5'-triphosphate.", "The guanosine 5'-triphosphate is then reacted with guanosine to form guanylyl-(3'.5')-guanosine.", "Finally, the guanylyl-(3'.5')-guanosine is reacted with ammonium hydroxide to form Guanosine, guanylyl-(3'.5')-, monoammonium salt." ] } | |

Numéro CAS |

97403-87-7 |

Formule moléculaire |

C20H28N11O12P |

Poids moléculaire |

645.5 g/mol |

Nom IUPAC |

azanium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |

InChI |

InChI=1S/C20H25N10O12P.H3N/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-10(33)9(32)6(41-17)2-39-43(37,38)42-12-5(1-31)40-18(11(12)34)30-4-24-8-14(30)26-20(22)28-16(8)36;/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H3,21,25,27,35)(H3,22,26,28,36);1H3 |

Clé InChI |

ONMZIZQHVXHGNH-UHFFFAOYSA-N |

SMILES isomérique |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N.[NH4+] |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OC4C(OC(C4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N.[NH4+] |

SMILES canonique |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OC4C(OC(C4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N.[NH4+] |

Numéros CAS associés |

21052-31-3 97403-87-7 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.